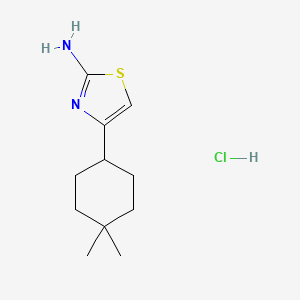

4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride

Description

Chemical Structure and Properties

4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine hydrochloride is a thiazole derivative characterized by a 2-amine substituent on the thiazole ring and a 4,4-dimethylcyclohexyl group at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications. Thiazole derivatives are widely studied for their bioactivity, including roles as enzyme inhibitors and receptor antagonists .

Molecular Formula: C₁₁H₁₉ClN₂S

Molecular Weight: 258.80 g/mol

Key Features:

- The thiazole core provides a rigid scaffold for intermolecular interactions.

Properties

IUPAC Name |

4-(4,4-dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S.ClH/c1-11(2)5-3-8(4-6-11)9-7-14-10(12)13-9;/h7-8H,3-6H2,1-2H3,(H2,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIHJKDJAONXBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C2=CSC(=N2)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375274-19-2 | |

| Record name | 4-(4,4-dimethylcyclohexyl)-1,3-thiazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethylcyclohexanone with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained in good yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiazole ring or the cyclohexyl group .

Scientific Research Applications

4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific targets involved . The compound may also affect cellular signaling pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key analogs and their distinguishing features:

Key Observations

Substituent Effects on Bioactivity

- SSR125543A: The bulky 2-chloro-4-methoxy-5-methylphenyl and cyclopropyl-fluorophenyl groups enhance receptor binding specificity for CRF1, achieving nanomolar affinity .

- 4,4-Dimethylcyclohexyl vs. 4,4-Difluorocyclohexyl: The dimethyl group increases hydrophobicity, favoring blood-brain barrier penetration.

Pharmacological Implications

Research Findings and Trends

Substituent-Driven Activity Modulation

Clinical and Preclinical Data

Biological Activity

4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer therapies. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and pharmacological profiles.

- Molecular Formula : CHClNS

- Molecular Weight : 233.77 g/mol

- CAS Number : 1049746-46-4

The compound's biological activity is largely attributed to its interaction with key enzymes in the arachidonic acid (AA) cascade, which is crucial in inflammation and pain pathways. Specifically, it has been shown to inhibit several lipoxygenases (LOs) and cyclooxygenases (COXs), pivotal enzymes involved in the production of eicosanoids.

Enzyme Inhibition Profile

Research indicates that derivatives of thiazole compounds can selectively inhibit:

- 5-Lipoxygenase (5-LO) : IC values for some analogs are reported at approximately 0.9 μM.

- Cyclooxygenase-2 (COX-2) : Selective inhibition with residual activity noted at higher concentrations .

Anti-inflammatory Activity

Studies have demonstrated that 4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine hydrochloride exhibits significant anti-inflammatory properties. The compound's ability to reduce pro-inflammatory mediators makes it a candidate for treating conditions such as rheumatoid arthritis and asthma.

Anticancer Potential

In vitro studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

In Vitro Studies

A series of in vitro assays have been conducted to assess the cytotoxicity and selectivity of 4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine hydrochloride:

- Cytotoxicity Assays : The compound showed low cytotoxicity against various human cell lines with IC values exceeding 64 μg/mL, indicating a favorable safety profile .

- Eicosanoid Production : The compound significantly reduced the production of leukotrienes and prostaglandins in stimulated human leukocytes.

Pharmacokinetics

Pharmacokinetic evaluations indicate that the compound has a reasonable absorption profile with favorable distribution characteristics in vivo. Studies in animal models have shown promising results regarding its bioavailability and metabolic stability.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine hydrochloride and related thiazole derivatives?

- Methodology : Thiazole derivatives are typically synthesized via cyclization reactions. For example:

- Cyclocondensation : Reacting hydrazides with thiocyanate salts in the presence of concentrated sulfuric acid (e.g., synthesis of 5-(pyridine-4-yl)-1,3,4-thiadiazole-2-amine) .

- Reflux with acetic acid : Combining substituted benzaldehydes with aminotriazoles in ethanol under reflux, followed by solvent evaporation and filtration (e.g., synthesis of Schiff base derivatives) .

- Chloroacetyl chloride coupling : Reacting 2-amino-thiazoles with chloroacetyl chloride in dioxane and triethylamine to form N-(thiazol-2-yl)-2-chloroacetamides .

- Key Considerations :

- Use anhydrous solvents to avoid side reactions.

- Monitor reaction progress via TLC or HPLC.

- Purify products via recrystallization (e.g., ethanol-DMF mixtures) or column chromatography .

Q. How can researchers characterize the purity and structural integrity of 4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine hydrochloride?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., δ 8.84 ppm for amide protons in thiazole derivatives) .

- High-Performance Liquid Chromatography (HPLC) : Determine purity (>95%) using acetonitrile/water gradients .

- Mass Spectrometry (ESI-MS) : Confirm molecular weights (e.g., m/z 452.2 for a thiazole-carboxamide derivative) .

- Validation :

- Compare spectral data with literature or computational predictions.

- Perform elemental analysis for empirical formula verification.

Advanced Research Questions

Q. What methodologies are employed to analyze the non-covalent interactions and crystal packing of thiazol-2-amine derivatives?

- Techniques :

- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., C–S bond at 1.68 Å in 4-(2,4-dichlorophenyl)-N-(2,6-dichlorophenyl)-1,3-thiazol-2-amine) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using software like CrystalExplorer .

- Case Study :

- A study on 4-(2,4-dichlorophenyl)-N-(2,6-dichlorophenyl)-1,3-thiazol-2-amine revealed Cl···H (27.4%) and H···H (22.1%) interactions dominate crystal packing .

Q. How can computational chemistry approaches optimize the synthesis and reaction conditions for novel thiazole compounds?

- Strategies :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .

- Machine Learning : Train models on experimental datasets to predict optimal solvent, temperature, and catalyst combinations .

- Application :

- ICReDD’s workflow reduced reaction development time by integrating computational predictions with high-throughput experimentation .

Q. What strategies are effective in resolving contradictions in biological activity data across different thiazole derivatives?

- Approach :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 3,4,5-trifluorobenzoyl vs. 4-methoxybenzoyl groups) on biological activity .

- Dose-Response Analysis : Validate IC50 values across multiple assays (e.g., enzyme inhibition vs. cell viability) .

- Example :

- Derivatives with bulkier substituents (e.g., 3,4,5-trifluorobenzoyl) showed reduced solubility but higher target affinity, explaining divergent activity reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.